![molecular formula C13H21NO4 B1529777 Etil (1s,3r,5s)-2-boc-2-azabiciclo[3.1.0]hexano-3-carboxilato CAS No. 871727-40-1](/img/structure/B1529777.png)
Etil (1s,3r,5s)-2-boc-2-azabiciclo[3.1.0]hexano-3-carboxilato
Descripción general
Descripción
Ethyl (1s,3r,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate is a chemical compound that plays a significant role in various fields such as organic chemistry and pharmaceuticals. It belongs to the class of azabicyclo compounds, known for their unique three-dimensional structures and significant chemical reactivity. Its structure consists of an ethyl ester functional group and a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines in organic synthesis.
Aplicaciones Científicas De Investigación
Ethyl (1s,3r,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate has a diverse range of applications in scientific research:
Chemistry: Utilized as an intermediate in the synthesis of more complex molecules, serving as a building block in organic synthesis.
Biology: Employed in the study of enzyme inhibitors due to its unique structure.
Medicine: Investigated for potential therapeutic effects, particularly as a precursor to pharmacologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (1s,3r,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route includes the following steps:
Formation of the Azabicyclo Core: Starting with an amino alcohol, the azabicyclo core is formed through an intramolecular cyclization reaction.
Introduction of the Boc Group: The resulting product is treated with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base to introduce the Boc protecting group.
Esterification: Finally, the esterification of the carboxylate group is achieved using ethyl iodide (EtI) and a suitable base, such as potassium carbonate (K₂CO₃).
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimization of reaction conditions to maximize yield and purity, employing larger reactors and continuous flow techniques to enhance scalability.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation reactions, typically affecting the ethyl group or Boc group under strong oxidative conditions.
Reduction: Reduction reactions may target the ester functional group, converting it into an alcohol under suitable conditions.
Substitution: The compound exhibits reactivity towards nucleophilic substitution reactions, particularly at the ester or Boc-protected amine sites.
Common Reagents and Conditions Used in These Reactions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminium hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols are used in substitution reactions.
Major Products Formed from These Reactions:
Oxidation Products: Carboxylic acids or aldehydes, depending on the specific site of oxidation.
Reduction Products: Alcohols, typically from the ester group.
Substitution Products: Varied products based on the nucleophile used, such as azides or thiolates.
Mecanismo De Acción
The compound's mechanism of action is primarily related to its reactivity and interaction with other molecules:
Molecular Targets and Pathways: The Boc-protected amine can be deprotected under acidic conditions to reveal a free amine, which then participates in various biochemical pathways, potentially inhibiting enzymes or interacting with other biological targets.
Comparación Con Compuestos Similares
Ethyl (1s,3r,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate stands out for its structural uniqueness, which provides specific reactivity and biological properties. Similar compounds include:
Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate: Differing in ring size and substituent placement.
2-Boc-2-azabicyclo[2.2.2]octane: Another Boc-protected amine with a different ring system.
These comparisons highlight the distinct features and applications of Ethyl (1s,3r,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate. In essence, its specific molecular structure and chemical properties enable unique interactions and uses that set it apart from other azabicyclo compounds.
Hope you find this deep dive fascinating!
Propiedades
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-17-11(15)10-7-8-6-9(8)14(10)12(16)18-13(2,3)4/h8-10H,5-7H2,1-4H3/t8-,9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWOZJGWXZDMDZ-LPEHRKFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC2N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H]2C[C@@H]2N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl pyrazolo[1,5-b]pyridazine-2-carboxylate](/img/structure/B1529694.png)
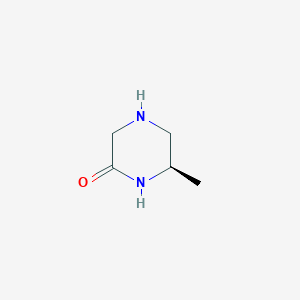

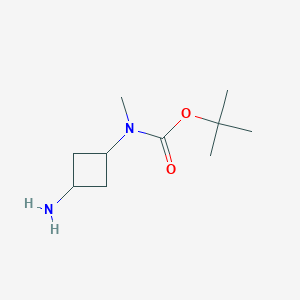
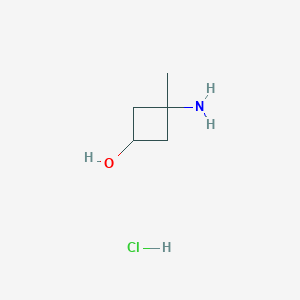

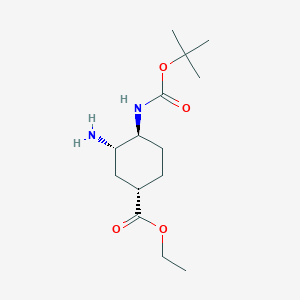

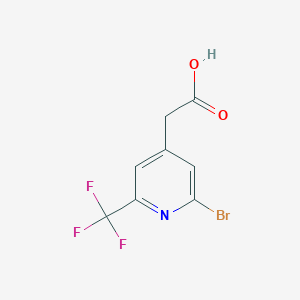
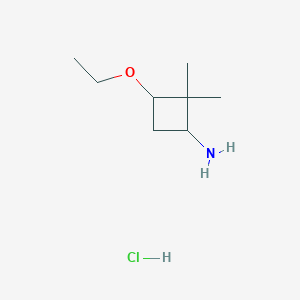
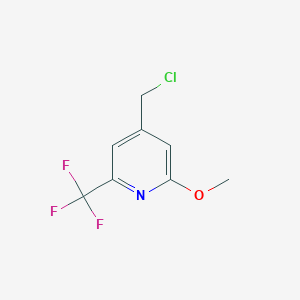

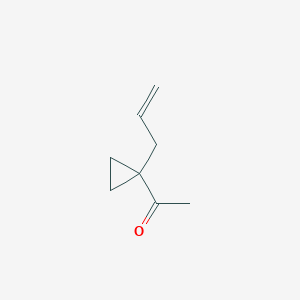
![4-[(6-Nitropyridin-3-yl)oxy]benzonitrile](/img/structure/B1529714.png)
